Cesium-132 is a radioactive isotope of cesium, denoted by the chemical symbol . It has an atomic mass of approximately 131.9064378 and a half-life of about 6.48 days. This isotope undergoes decay primarily through electron capture to form stable xenon-132 and barium-132, emitting gamma radiation in the process . Cesium-132 is one of the several isotopes of cesium, which is an alkali metal known for its high reactivity and distinct physical properties, such as being one of the few metals that are liquid at room temperature .
Cesium-132 can be synthesized through nuclear reactions. One common method involves irradiating stable cesium-133 with gamma rays in a nuclear reactor or particle accelerator, which results in the production of cesium-132 through neutron capture processes . Additionally, it can be obtained as a fission product during the nuclear fission of uranium or plutonium in nuclear reactors .
Interaction studies involving cesium-132 primarily focus on its decay products and radiation effects rather than direct chemical interactions. The decay process leads to the formation of stable isotopes such as xenon-132 and barium-132, both of which have their own radiological characteristics. Research into the interactions between cesium isotopes and biological systems often emphasizes their potential uptake by cells and subsequent effects on health due to radiation exposure rather than typical chemical interactions .
Cesium-132 shares similarities with other isotopes of cesium as well as isotopes from neighboring elements in the periodic table. Here are some comparable compounds:
| Compound | Half-Life | Decay Mode | Main Decay Product |
|---|---|---|---|
| Cesium-133 | Stable | N/A | N/A |
| Cesium-134 | 2.065 years | Beta decay | Barium-134 |
| Cesium-135 | 2.3 million years | Beta decay | Barium-135 |
| Cesium-137 | 30 years | Beta decay | Barium-137 |
Uniqueness: Cesium-132 is unique among these isotopes due to its relatively short half-life compared to cesium-135 and cesium-137 but longer than cesium-134. Its decay primarily through electron capture sets it apart from those that undergo beta decay. Moreover, while stable isotopes like cesium-133 are non-radioactive and widely used in atomic clocks due to their stability, cesium-132's radioactivity limits its practical applications significantly compared to its more stable counterparts .
Cesium-132 predominantly undergoes electron capture decay, accounting for 98.13 ± 0.09 percent of all decay events [1] [2] [3]. In this process, an inner orbital electron is captured by the nucleus, converting a proton into a neutron and producing a neutrino according to the reaction:
¹³²Cs + e⁻ → ¹³²Xe + νₑ
The electron capture process in Cesium-132 has a Q-value of 2.1263 ± 0.0010 megaelectron volts (MeV) [1] [3]. The decay primarily populates the first excited state of Xenon-132 at 668 kiloelectron volts (keV) with approximately 96 percent probability [4]. This excited state subsequently decays to the ground state through the emission of a characteristic 668-keV gamma ray with nearly 100 percent emission probability [4] [5].
The electron capture decay preferentially occurs through K-shell electron capture, with smaller contributions from L and M shells. The nuclear spin change from the 2+ ground state of Cesium-132 to various excited states in Xenon-132 determines the allowed transition types and relative probabilities [6] [7].
Beta-minus decay represents the minor decay channel for Cesium-132, occurring in 1.87 ± 0.09 percent of decay events [1] [2] [3]. This process involves the conversion of a neutron to a proton through the emission of an electron and an electron antineutrino:
¹³²Cs → ¹³²Ba + e⁻ + ν̄ₑ
The beta-minus decay has a Q-value of 1.2823 ± 0.0015 MeV [1] [3]. Experimental studies have identified gamma ray transitions in Barium-132 following beta decay, including transitions at 485 keV and 1035 keV attributed to the de-excitation of levels in Barium-132 [5]. The beta spectrum analysis reveals specific end-point energies that provide information about the nuclear structure and transition probabilities.
Detailed spectroscopic measurements have determined the end-point energy of the positron spectrum component to be 400 ± 25 keV [5] [8]. This measurement corresponds to an energy difference of 2090 ± 25 keV between the ground states of Cesium-132 and Xenon-132 [5] [8].
The Q-value determinations provide critical information about nuclear mass differences and binding energies. For the photoneutron reaction ¹³³Cs(γ,n)¹³²Cs, a Q-value of 8,986 ± 2 keV has been established, revealing the existence of seventeen excited states in Cesium-132 in the region up to 551 keV [9].
Energy level calculations based on experimental gamma ray measurements and nuclear recoil corrections show that the main gamma transition energy in the Xenon-132 daughter nucleus is 661.657 ± 0.003 keV when corrected for nuclear recoil effects [10]. These precise energy measurements are essential for understanding the nuclear structure and validating theoretical models.
Both daughter products of Cesium-132 decay exhibit distinct nuclear properties that influence the overall decay scheme. Xenon-132 is a stable isotope with natural abundance of 26.89 percent [11]. The nucleus has a ground state configuration with 0+ spin and parity [12]. Following electron capture, Xenon-132 is typically produced in excited states, particularly the first excited state that decays through the characteristic 668-keV gamma transition [4].
Spectroscopic studies have revealed the existence of isomeric states in Xenon-132. Research using multinucleon-transfer reactions has identified long-lived isomeric states, including a 10+ isomer with an exceptionally long half-life of 8.39 ± 0.11 milliseconds [13]. This isomer decays predominantly via a 538-keV E3 gamma ray to a 7⁻ state, which itself is isomeric with a half-life of 87 ± 3 nanoseconds [13].
Barium-132 represents the stable daughter product from beta-minus decay, with a natural abundance of 0.101 percent [14] [15]. The nucleus has a 0+ ground state configuration and exhibits exceptional stability [16]. Barium-132 can undergo theoretical double electron capture to produce Xenon-132, but this process has an extremely long theoretical half-life of approximately 3 × 10²¹ years [17].
The nuclear stability of both daughter products ensures that the decay of Cesium-132 results in stable end products, making it particularly useful for environmental tracer applications where long-term daughter product accumulation is undesirable [4]. The distinct gamma ray signatures from each decay channel provide clear spectroscopic identification methods for quantitative analysis.